molecular formula C7H12N2O B1529204 (8S)-8-Amino-6-azaspiro[3.4]octan-5-one CAS No. 1810074-93-1

(8S)-8-Amino-6-azaspiro[3.4]octan-5-one

Cat. No.: B1529204
CAS No.: 1810074-93-1
M. Wt: 140.18 g/mol
InChI Key: DBJORCIZFLDOKK-RXMQYKEDSA-N
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Description

(8S)-8-Amino-6-azaspiro[34]octan-5-one is a spirocyclic compound characterized by a unique structure that includes an amino group and a spiro-fused azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S)-8-Amino-6-azaspiro[3.4]octan-5-one typically involves the formation of the spirocyclic ring system followed by the introduction of the amino group. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the amino group at the desired position.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(8S)-8-Amino-6-azaspiro[3.4]octan-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

(8S)-8-Amino-6-azaspiro[3.4]octan-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (8S)-8-Amino-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Azaspiro[3.4]octan-5-one: Lacks the amino group at the 8-position.

    8-Amino-6-azaspiro[3.4]octan-5-one: Similar structure but may differ in stereochemistry.

Uniqueness

(8S)-8-Amino-6-azaspiro[3.4]octan-5-one is unique due to its specific stereochemistry and the presence of both the spirocyclic ring system and the amino group. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(8S)-8-amino-6-azaspiro[3.4]octan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-5-4-9-6(10)7(5)2-1-3-7/h5H,1-4,8H2,(H,9,10)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJORCIZFLDOKK-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)[C@@H](CNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8S)-8-Amino-6-azaspiro[3.4]octan-5-one
Reactant of Route 2
(8S)-8-Amino-6-azaspiro[3.4]octan-5-one
Reactant of Route 3
(8S)-8-Amino-6-azaspiro[3.4]octan-5-one
Reactant of Route 4
(8S)-8-Amino-6-azaspiro[3.4]octan-5-one
Reactant of Route 5
(8S)-8-Amino-6-azaspiro[3.4]octan-5-one
Reactant of Route 6
(8S)-8-Amino-6-azaspiro[3.4]octan-5-one

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